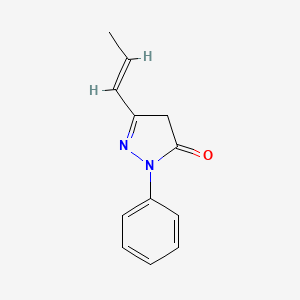
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
The synthesis of 1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with an appropriate α,β-unsaturated ketone under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. For example, using a solvent like ethanol and a catalyst such as acetic acid can facilitate the reaction under reflux conditions.
Analyse Des Réactions Chimiques
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the prop-1-en-1-yl group to a propyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole propyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Pyrazole derivatives have shown promise in medicinal chemistry for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be explored for similar therapeutic applications.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological targets, potentially modulating signaling pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazole: This compound lacks the ketone functional group, which may affect its reactivity and biological activity.
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-4-ol: The presence of a hydroxyl group at position 4 can influence the compound’s solubility and hydrogen bonding interactions.
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5-amine: The amine group at position 5 can alter the compound’s basicity and potential for forming hydrogen bonds.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
2-phenyl-5-[(E)-prop-1-enyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H12N2O/c1-2-6-10-9-12(15)14(13-10)11-7-4-3-5-8-11/h2-8H,9H2,1H3/b6-2+ |
Clé InChI |
IPBABFCUIKSBOE-QHHAFSJGSA-N |
SMILES isomérique |
C/C=C/C1=NN(C(=O)C1)C2=CC=CC=C2 |
SMILES canonique |
CC=CC1=NN(C(=O)C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)



![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)



![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)


